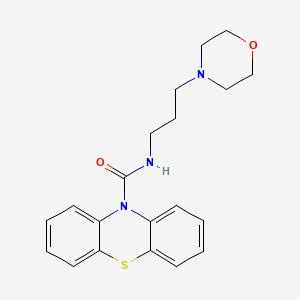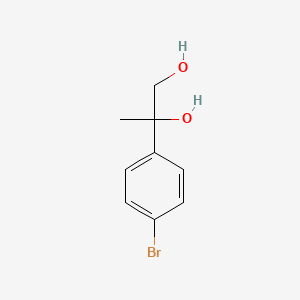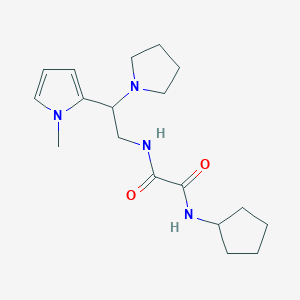
N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.448. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Antitumor Agents and Programmed Cell Death
The compound N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and its analogues demonstrate significant roles in the field of cancer research, particularly as a class of antitumor agents. A study on a similar polyamine analogue, CPENSpm, highlighted its cytotoxic activity against certain cancer cell types, attributed to the induction of programmed cell death (PCD). This process is mediated through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of hydrogen peroxide (H2O2), suggesting a potential mechanism for the selective cytotoxicity of such compounds in antineoplastic therapy (Ha et al., 1997).
Crystal Packing and Molecular Interactions
The study of molecular structures and interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, is crucial in understanding the behavior of chemical compounds, including N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. Research on isomeric compounds with similar configurations demonstrates the importance of these interactions in the crystal packing and stability of these molecules, which could be relevant for the development of new pharmaceuticals and materials (Lai et al., 2006).
Catalysis and Polymerization
Compounds containing the N-cyclopentyl moiety have been studied for their catalytic activities, particularly in the polymerization of methyl methacrylate (MMA). A study on palladium(II) and nickel(II) complexes with ligands similar to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide showed significant catalytic activity, suggesting applications in polymer science and industrial chemistry (Kim et al., 2014).
DNA/Protein Binding and Cytotoxicity Studies
The interaction of chemical compounds with DNA and proteins is fundamental to their biological activity and potential therapeutic applications. Research on copper(II) and nickel(II) complexes of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide, a compound structurally related to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, revealed their ability to bind with DNA and proteins, induce DNA cleavage, and exhibit cytotoxicity against cancer cell lines. These findings suggest a pathway to developing new chemotherapeutic agents (Muralisankar et al., 2016).
Neuropeptide Y Y2 Receptor Antagonism
The study of neuropeptide Y (NPY) receptors and their antagonists is vital for understanding and treating various neurological conditions. A compound, JNJ-5207787, structurally related to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, has been characterized as a potent and selective antagonist of the NPY Y2 receptor. This research provides insights into the potential therapeutic applications of such compounds in treating disorders related to the central nervous system (Bonaventure et al., 2004).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-21-10-6-9-15(21)16(22-11-4-5-12-22)13-19-17(23)18(24)20-14-7-2-3-8-14/h6,9-10,14,16H,2-5,7-8,11-13H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDZKASSTYXTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCC2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)
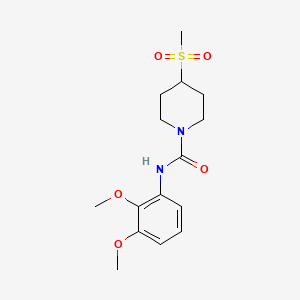

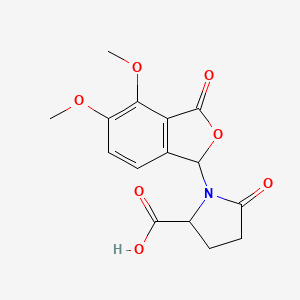
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
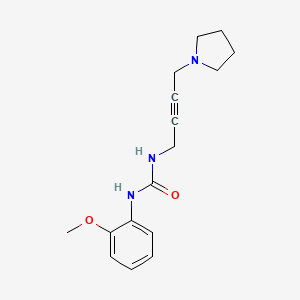

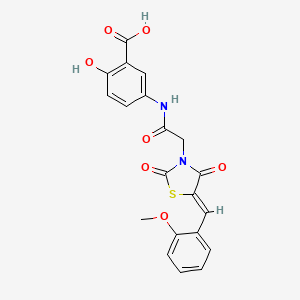
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)
